4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide
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Overview
Description
4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide is an aromatic amide compound characterized by the presence of difluoromethoxy, dimethylphenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide typically involves the following steps:
Formation of the difluoromethoxy group: This can be achieved by reacting a suitable precursor with difluoromethylating agents under controlled conditions.
Introduction of the methoxy group: This step involves the methoxylation of the aromatic ring, often using methanol in the presence of a catalyst.
Coupling with 3,4-dimethylphenylamine: The final step involves coupling the intermediate with 3,4-dimethylphenylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide
- 4-(trifluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide
- 4-(difluoromethoxy)-N-(2,4-dimethylphenyl)-3-methoxybenzamide
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both difluoromethoxy and methoxy groups provides distinct electronic and steric properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-(difluoromethoxy)-N-(3,4-dimethylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-10-4-6-13(8-11(10)2)20-16(21)12-5-7-14(23-17(18)19)15(9-12)22-3/h4-9,17H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKVCWUEXSMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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